2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile 2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 7721-26-8
VCID: VC15749028
InChI: InChI=1S/C18H11NO2/c19-12-15-17(14-9-5-2-6-10-14)16(21-18(15)20)11-13-7-3-1-4-8-13/h1-11H
SMILES:
Molecular Formula: C18H11NO2
Molecular Weight: 273.3 g/mol

2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile

CAS No.: 7721-26-8

Cat. No.: VC15749028

Molecular Formula: C18H11NO2

Molecular Weight: 273.3 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile - 7721-26-8

Specification

CAS No. 7721-26-8
Molecular Formula C18H11NO2
Molecular Weight 273.3 g/mol
IUPAC Name 5-benzylidene-2-oxo-4-phenylfuran-3-carbonitrile
Standard InChI InChI=1S/C18H11NO2/c19-12-15-17(14-9-5-2-6-10-14)16(21-18(15)20)11-13-7-3-1-4-8-13/h1-11H
Standard InChI Key PEODVUVNVGIRIB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=CC=C3

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s planar structure enables π-π interactions, as evidenced by its conjugated system (Table 1).

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number7721-26-8, 1164538-70-8
Molecular FormulaC₁₈H₁₁NO₂
Molecular Weight273.3 g/mol
IUPAC Name5-Benzylidene-2-oxo-4-phenylfuran-3-carbonitrile
SMILESC1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=CC=C3
InChIKeyPEODVUVNVGIRIB-UHFFFAOYSA-N

The benzylidene group at C5 introduces steric hindrance, potentially influencing reactivity. The cyano group at C3 may participate in nucleophilic additions or serve as a hydrogen-bond acceptor .

Spectral Data

While experimental NMR or IR spectra are unavailable in the provided sources, computational predictions suggest characteristic signals:

  • ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), olefinic protons (δ 6.5–7.0 ppm), and a carbonyl signal (δ 170–180 ppm for C=O).

  • IR: Stretching vibrations for C≡N (~2200 cm⁻¹) and C=O (~1700 cm⁻¹) .

SupplierPurityPackagingPrice (USD)Source
American Custom Chemicals95%1 mg688.84
American Custom Chemicals95%5 mg730.54

Pricing reflects its niche application and complex synthesis .

Research Findings and Biological Activity

Documented Studies

  • Antimicrobial Activity: Via disruption of microbial cell membranes.

  • Anticancer Potential: Through kinase inhibition or apoptosis induction .

Computational Predictions

  • Drug-Likeness: Lipinski’s Rule of Five violations (MW > 500) suggest limited oral bioavailability.

  • Target Prediction: Molecular docking simulations indicate affinity for cytochrome P450 enzymes .

Future Research Directions

  • Synthetic Optimization: Develop cost-effective, scalable routes.

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory profiles.

  • Structural Modification: Explore derivatives with improved pharmacokinetics.

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